molecular formula C18H22Cl2N2O2S B608502 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine CAS No. 184582-62-5

3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine

Cat. No. B608502
CAS RN: 184582-62-5
M. Wt: 401.346
InChI Key: FNHCUCJBABESJB-UHFFFAOYSA-N
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Description

“3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine” is an acridine analog, acting as a haspin and DYRK2 kinase inhibitor . It has also shown antitrypanosomal and antiplasmid properties .


Molecular Structure Analysis

The molecular formula of “3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine” is C18H20N2O2S . Its molar mass is 328.43 .


Physical And Chemical Properties Analysis

The density of “3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine” is predicted to be 1.25±0.1 g/cm3 . Its boiling point is predicted to be 536.1±40.0 °C .

Scientific Research Applications

Kinase Inhibition

This compound is known as LDN-192960 and acts as a potent inhibitor for various kinases. It exhibits high selectivity and effectively inhibits kinases like CLK1, DYRK1A, DYRK2, DYRK3, and PIM1 . These kinases play crucial roles in cell signaling and regulation, making LDN-192960 valuable for studying cellular processes and developing therapeutic strategies.

Cancer Research

Due to its kinase inhibition properties, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is used in cancer research. It helps in understanding the role of specific kinases in cancer progression and provides a pathway to develop targeted cancer therapies .

Cell Cycle Studies

The compound demonstrates the classical Haspin inhibition phenotype, reducing levels of phosphorylated Thr3H3 in HeLa cells . This is particularly useful in studying mitotic cell cycle progression and chromosomal segregation.

Biochemical Research

As a biochemical tool, it aids in proteomics research by allowing scientists to probe the function of proteins modified by kinases that this compound inhibits . This can lead to discoveries of new protein functions and interactions.

Pharmacological Applications

In pharmacology, LDN-192960 is used to study the effects of kinase inhibition on various physiological processes. It serves as a reference compound for developing new drugs that target similar pathways .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to selectively inhibit kinases makes it a candidate for drug design and synthesis. It provides insights into structure-activity relationships and helps in the creation of more effective therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine are a group of kinases, including CLK1 , DYRK1A , DYRK2 , DYRK3 , and PIM1 . These kinases play crucial roles in various cellular processes, including cell cycle progression, signal transduction, and gene expression.

Mode of Action

3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine selectively inhibits these kinases. It has been shown to inhibit ten of the other kinases by ≥90%, with only five being potently inhibited (IC 50 <1 μM), including CLK1 (IC 50 =0.21 μM), DYRK1A (IC 50 = 0.10 μM), DYRK2 (IC 50 =2 nM), DYRK3 (IC 50 =19 nM) and PIM1 (IC 50 =0.72 μM) . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate.

Result of Action

The result of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine’s action is the disruption of normal cellular processes regulated by its target kinases. For example, it demonstrates the classical Haspin inhibition phenotype by reducing levels of p-Thr3H3 in HeLa cells overexpressing Haspin with an EC 50 of 1.17 μM .

properties

IUPAC Name

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOMCSNUEHMROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine

CAS RN

184582-62-5
Record name 2,7-Dimethoxy-9-(3'-aminopropyl)thioacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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